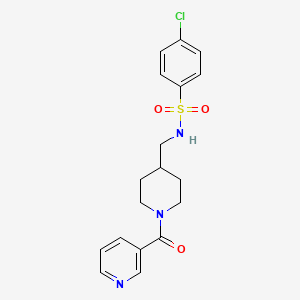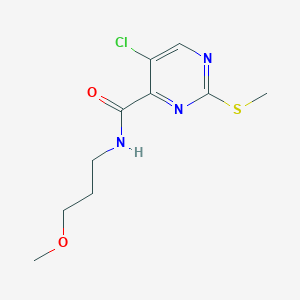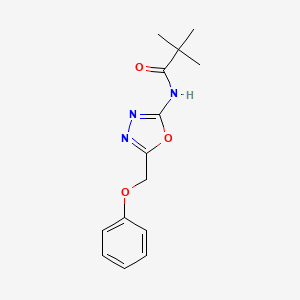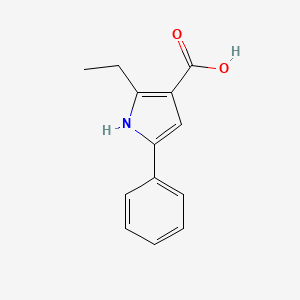![molecular formula C12H11N5O2 B2385989 Acide 7-(1,5-diméthyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylique CAS No. 957489-92-8](/img/structure/B2385989.png)
Acide 7-(1,5-diméthyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylique
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a compound with the molecular formula C12H11N5O2 . It is a type of pyrazole, which are five-membered heterocycles that constitute a class of compounds particularly useful in organic synthesis . Pyrazoles are considered privileged scaffolds in medicinal chemistry due to their broad spectrum of biological activities .
Synthesis Analysis
The synthesis of pyrazoles and their derivatives has been a topic of interest in medicinal chemistry. Traditional procedures have been used in the synthesis of pyrazoles . A series of 5-amino-N-(1H-pyrazol-4-yl)-pyrazolo-[1,5-a]pyrimidine-3-carboxamides were synthesized as IRAK4 inhibitors .Molecular Structure Analysis
The structure of pyrazoles consists of two nitrogen atoms adjacent to three carbon atoms in a five-membered aromatic ring structure . Unsubstituted pyrazole can be represented in three tautomeric forms .Chemical Reactions Analysis
Pyrazoles display innumerable chemical properties. Many pyrazoles have shown luminescent and fluorescent agents. Some of these compounds have important applications in material chemistry .Applications De Recherche Scientifique
- Le composé 13 a montré une activité antipromastigote supérieure (IC50 = 0,018), surpassant les médicaments standards comme la miltefosine et l'amphotéricine B désoxycholate .
- Le composé 15 a obtenu une suppression remarquable (90,4 %), soulignant son potentiel en tant qu'agent antimalarique .
- Il a également inhibé la kinase Aurora-A, ce qui en fait un candidat prometteur pour la thérapie anticancéreuse .
Activité antileishmanienne
Potentiel antimalarique
Propriétés anticancéreuses
Activité antituberculeuse
En résumé, l'acide 7-(1,5-diméthyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylique est prometteur dans des domaines divers, du traitement des maladies tropicales à la recherche anticancéreuse. Sa structure unique et ses effets pharmacologiques en font un sujet passionnant pour des recherches plus approfondies. 🌟 .
Mécanisme D'action
The mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid is not fully understood, but several pathways have been identified. It has been found to act as an inhibitor of several enzymes, including cyclooxygenase-2 (COX-2), 5-lipoxygenase (5-LOX), and inducible nitric oxide synthase (iNOS). In addition, 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to act as an agonist of the PPAR-gamma receptor, which is involved in the regulation of inflammation and cell proliferation. 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been found to inhibit the activity of several transcription factors, including NF-κB and AP-1, which are involved in the regulation of inflammation and cell proliferation.
Biochemical and Physiological Effects
7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to have a wide range of biochemical and physiological effects. It has been found to inhibit the activity of several enzymes, including COX-2, 5-LOX, and iNOS, which are involved in the regulation of inflammation and cell proliferation. In addition, 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has been found to act as an agonist of the PPAR-gamma receptor, which is involved in the regulation of inflammation and cell proliferation. 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid has also been found to reduce the symptoms of several neurological disorders, including Parkinson’s disease and Alzheimer’s disease.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments has several advantages. It is a small molecule, which makes it easy to handle and store. In addition, it is relatively inexpensive and can be synthesized in a variety of ways. However, there are also some limitations to the use of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in laboratory experiments. It can be toxic if used in high concentrations, and it is not very soluble in water, which can make it difficult to work with in some experiments.
Orientations Futures
The use of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid in scientific research is still in its early stages, and there are many potential future directions that could be explored. One potential direction is to further explore the mechanism of action of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, as well as its effects on various biological pathways. In addition, further research could be done to explore the potential therapeutic applications of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, such as its use in the treatment of cancer, inflammation, and neurological disorders. Finally, further research could be done to explore the potential of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid as a drug delivery system, as well as its potential for use in drug development.
Méthodes De Synthèse
The synthesis of 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid can be achieved through several different methods. The most common method involves the use of a base-catalyzed reaction between 7-amino-1,5-dimethyl-1H-pyrazolo[4,3-e]pyrazolo[1,5-a]pyrimidine-2-carboxylic acid and an alkyl halide. This reaction results in the formation of a substituted pyrazolo[1,5-a]pyrimidine-2-carboxylic acid, which can then be converted into 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid by a series of acid-catalyzed reactions. Other methods of synthesis include the use of a Grignard reaction, a Wittig reaction, and a Mitsunobu reaction.
Propriétés
IUPAC Name |
7-(1,5-dimethylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5O2/c1-7-8(6-14-16(7)2)10-3-4-13-11-5-9(12(18)19)15-17(10)11/h3-6H,1-2H3,(H,18,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKGJXIZZNSDXSY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C)C2=CC=NC3=CC(=NN23)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
957489-92-8 |
Source


|
| Record name | 7-(1,5-dimethyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-[[2-[[4-(4-fluorophenyl)-5-[[(4-nitrobenzoyl)amino]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2385906.png)

![2-(8-Hydroxy-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-yl)isoindole-1,3-dione](/img/structure/B2385910.png)
![2-[(1-{[1,2,4]Triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine](/img/structure/B2385911.png)


![N-(2-ethylphenyl)-2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2385916.png)


![3-((6-chloro-7-methyl-2-oxo-2H-chromen-4-yl)methyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2385922.png)

![N-(2-ethoxyphenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-5,6,7,8-tetrahydro-1H-pyrido[1,2-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2385925.png)
![(Z)-2-Cyano-3-cyclopropyl-N-[3-[4-(3-methylphenyl)piperazin-1-yl]propyl]prop-2-enamide](/img/structure/B2385927.png)
